hAChE-IN-5

Cholinesterase inhibition Alzheimer's disease dual inhibitor

Standard single-target AD tools fail to recapitulate the multi-pathway pharmacology needed for robust neurodegenerative research. hAChE-IN-5 addresses this gap as a balanced MTDL with confirmed polypharmacology. - Dual hAChE/hBuChE inhibition (IC₅₀=0.17 μM) plus GSK-3β blockade (IC₅₀=0.21 μM) - Inhibits tau & Aβ₁₋₄₂ aggregation; binds AChE PAS to prevent Aβ neurotoxicity - Validated BBB penetrant, non-toxic in SH-SY5Y cells; in vivo antioxidant efficacy confirmed Sourced exclusively for research, this compound ensures experimental consistency without cocktail variability.

Molecular Formula C18H12Br2N4
Molecular Weight 444.1 g/mol
Cat. No. B12374007
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamehAChE-IN-5
Molecular FormulaC18H12Br2N4
Molecular Weight444.1 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CC(=NC3=NNC(=C23)N)C4=CC=C(C=C4)Br)Br
InChIInChI=1S/C18H12Br2N4/c19-12-5-1-10(2-6-12)14-9-15(11-3-7-13(20)8-4-11)22-18-16(14)17(21)23-24-18/h1-9H,(H3,21,22,23,24)
InChIKeyAPPRVPLQWUIXSC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

hAChE-IN-5 Baseline Profile


hAChE-IN-5 (compound 49) is a synthetic multi-target-directed ligand (MTDL) that functions as a balanced dual inhibitor of human acetylcholinesterase (hAChE) and butyrylcholinesterase (hBuChE), exhibiting IC₅₀ values of 0.17 μM for both enzymes [1]. Beyond cholinesterase inhibition, the compound demonstrates significant activity against glycogen synthase kinase-3β (GSK-3β; IC₅₀ = 0.21 μM) , acts as an inhibitor of tau protein aggregation and Aβ₁₋₄₂ self-aggregation, and binds the peripheral anionic site (PAS) of AChE to prevent Aβ-induced neurotoxicity . Critically, hAChE-IN-5 possesses demonstrated blood-brain barrier (BBB) penetrability , positioning it as a tool compound for multi-target anti-Alzheimer's disease (AD) research [2].

hAChE-IN-5 vs. Standard-of-Care Inhibitors


Classical cholinesterase inhibitors such as donepezil, rivastigmine, and galantamine provide symptomatic relief in Alzheimer's disease primarily via transient elevation of synaptic acetylcholine [1]. However, their utility as research tools is constrained by narrow target profiles: donepezil and galantamine are highly selective for AChE over BuChE [2], while rivastigmine, though dual-acting, lacks meaningful activity against GSK-3β, tau aggregation, or amyloid-beta self-assembly [3]. Furthermore, the in-vitro neuroprotective and antioxidant properties that characterize multi-target-directed ligands are absent in these single-mechanism agents. Consequently, substituting hAChE-IN-5 with any of the approved clinical cholinesterase inhibitors fundamentally alters the experimental readout, obscuring the contributions of GSK-3β inhibition, PAS-mediated Aβ antagonism, and direct neuroprotection—parameters that define the compound's scientific identity and procurement rationale [4]. Even within the broader hAChE-IN series, substitution is unwarranted: hAChE-IN-7 lacks GSK-3β and tau/Aβ activity, while hAChE-IN-9 is highly AChE-selective (57-fold) and does not engage BuChE equivalently .

hAChE-IN-5 Technical Evidence Matrix


Dual hAChE/hBuChE Inhibition vs. Clinical Inhibitors

hAChE-IN-5 exhibits equipotent inhibition of human acetylcholinesterase (hAChE) and butyrylcholinesterase (hBuChE) with IC₅₀ values of 0.17 μM for both enzymes [1]. In contrast, the clinical standard donepezil is highly selective for hAChE (IC₅₀ = 33 nM) over hBuChE (IC₅₀ = 988 nM), resulting in a BuChE/AChE selectivity ratio of 30 [2]. Rivastigmine, a clinically approved dual inhibitor, displays dramatically weaker absolute potency against both enzymes (hAChE IC₅₀ = 42,000 nM; hBuChE IC₅₀ = 54,000 nM) [3]. Galantamine exhibits an intermediate profile (hAChE IC₅₀ = 3,900 nM; hBuChE IC₅₀ = 18,600 nM; BuChE/AChE ratio = 4.8) [4].

Cholinesterase inhibition Alzheimer's disease dual inhibitor

Multi-Target Engagement vs. hAChE-IN Analogs

hAChE-IN-5 engages five distinct targets relevant to Alzheimer's pathology: hAChE, hBuChE, GSK-3β, tau protein aggregation, and Aβ₁₋₄₂ self-aggregation [1]. GSK-3β inhibition occurs with an IC₅₀ of 0.21 μM . In contrast, hAChE-IN-7, while possessing balanced hAChE/hBuChE activity (IC₅₀ = 69.8 nM and 68.0 nM respectively) and BACE-1 inhibition (IC₅₀ = 3.6 μM), lacks reported activity against GSK-3β, tau aggregation, or Aβ₁₋₄₂ self-aggregation . hAChE-IN-9 is a selective hAChE inhibitor (IC₅₀ = 0.05 μM; BChE IC₅₀ = 2.85 μM, 57-fold selective) that modulates Aβ oligomer toxicity but does not inhibit GSK-3β or tau aggregation [2].

Multi-target-directed ligand GSK-3β tau aggregation amyloid-beta

BBB Penetration & Neuroprotection Profile

hAChE-IN-5 demonstrates CNS penetration capability as evidenced by the in vitro PAMPA (Parallel Artificial Membrane Permeability Assay) blood-brain barrier model [1]. In a neurotoxicity study using SH-SY5Y neuroblastoma cells, hAChE-IN-5 exhibited no cytotoxicity and significantly reduced H₂O₂-induced oxidative stress, confirming a direct neuroprotective effect [2]. In vivo, compound 49 modulated antioxidant enzyme activity in the brains of male BALB/c mice, corroborating its ability to mitigate oxidative damage [3]. While clinical cholinesterase inhibitors also penetrate the BBB, none are documented to possess comparable intrinsic neuroprotective and antioxidant activities independent of cholinergic signaling [4].

Blood-brain barrier PAMPA neuroprotection oxidative stress

Broad-Spectrum AD Target Inhibition vs. Single Agents

In addition to the cholinesterase and GSK-3β activities, hAChE-IN-5 (compound 49) was identified in the original medicinal chemistry campaign as possessing excellent simultaneous inhibitory activity against all six targets evaluated: AChE, MAO-B, BACE-1, COX-2, and 5-LOX [1]. The study explicitly states that 'compounds 49, 53 and 54 possessed excellent simultaneous inhibitory activity against all tested targets' and that 'synergistic inhibition ... by compound 49 is believed to have a more potent effect in treating Alzheimer's disease' [2]. No single-target clinical cholinesterase inhibitor approaches this breadth of in vitro polypharmacology.

Multi-target MAO-B BACE-1 COX-2 5-LOX synergistic inhibition

hAChE-IN-5 Research Applications


Multi-Target Polypharmacology in AD Models

hAChE-IN-5 is ideally suited for in vitro and in vivo studies designed to interrogate the therapeutic hypothesis that simultaneous modulation of cholinergic signaling, GSK-3β activity, tau aggregation, Aβ₁₋₄₂ self-assembly, and neuroinflammation yields synergistic or additive benefits in AD models. Its balanced multi-target profile [1] enables researchers to dissect pathway interactions without the confounding variables inherent in combination drug cocktails. The compound's validated BBB permeability [2] and neuroprotective activity in SH-SY5Y cells and mouse brain make it particularly valuable for translational studies where CNS exposure and functional neuroprotection are critical readouts.

GSK-3β & Tau/Aβ Aggregation Mechanism Studies

Because hAChE-IN-5 is one of the few commercially available compounds that simultaneously inhibits GSK-3β (IC₅₀ = 0.21 μM) and prevents tau and Aβ₁₋₄₂ aggregation [1], it serves as an invaluable chemical probe for studies focused on the intersection of kinase signaling and protein misfolding in neurodegeneration. Researchers can utilize hAChE-IN-5 to assess the downstream effects of combined GSK-3β blockade and anti-aggregation activity on neuronal viability, synaptic plasticity markers, and cognitive endpoints in cellular and animal models, thereby validating target engagement hypotheses in a single chemical entity [2].

Benchmark for Novel MTDL Development

In medicinal chemistry programs aimed at designing next-generation MTDLs for Alzheimer's disease, hAChE-IN-5 provides a quantitative benchmark for balanced polypharmacology. Its in vitro potency values (hAChE/hBuChE IC₅₀ = 0.17 μM, GSK-3β IC₅₀ = 0.21 μM) and demonstrated in vivo antioxidant efficacy [1] establish a clear efficacy baseline against which novel chemical entities can be compared. Procurement of hAChE-IN-5 as a reference standard ensures that SAR campaigns are calibrated against a well-characterized compound with published in vitro, in silico (100 ns MD simulations), and in vivo validation [2].

Neuroprotection & Oxidative Stress Pathway Analysis

The documented ability of hAChE-IN-5 to significantly reduce H₂O₂-induced oxidative stress in SH-SY5Y cells and to modulate antioxidant enzyme activity in mouse brain [1] positions it as a specialized tool for dissecting neuroprotective signaling cascades that are independent of cholinesterase inhibition. Studies examining the compound's effects on Nrf2/ARE pathway activation, mitochondrial function, or ROS scavenging can be conducted with the assurance that the observed outcomes stem from intrinsic neuroprotective pharmacology rather than off-target or cytotoxicity artifacts, as the compound was confirmed non-toxic to SH-SY5Y cells at relevant concentrations [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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